Product packaging for Zinc, bromohexyl-(9CI)(Cat. No.:)

Zinc, bromohexyl-(9CI)

Cat. No.: B11756999
M. Wt: 229.4 g/mol
InChI Key: HEKWQRVGCHJICO-UHFFFAOYSA-N
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Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

Organozinc reagents are powerful and extensively used tools for forming carbon-carbon (C-C) bonds in modern organic synthesis. sigmaaldrich.comslideshare.net Their importance is evident in their application in the production of active pharmaceutical ingredients (APIs), agrochemicals, and fragrances. acs.org A key advantage of organozinc reagents is their relatively low reactivity compared to analogous organolithium or Grignard reagents. wikipedia.orgacs.org This moderate reactivity allows for excellent functional group tolerance, enabling chemists to perform reactions on complex molecules without affecting sensitive groups like esters, nitriles, or ketones. sigmaaldrich.comresearchgate.net

This chemoselectivity makes them indispensable for numerous transformations, including palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper-catalyzed reactions, Michael additions, and cyclopropanations. wikipedia.orgsigmaaldrich.comresearchgate.net The development of highly active forms of zinc, such as Rieke® Zinc, has further expanded their utility by allowing the direct reaction of zinc metal with a wider range of organic halides. sigmaaldrich.com

Historical Development and Evolution of Organozinc Chemistry

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc (B1219324), by the English chemist Edward Frankland in 1848-1849. wikipedia.orgresearchgate.netdigitellinc.com Frankland prepared this volatile, colorless liquid by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This discovery was a cornerstone in the development of the theory of valence. digitellinc.com

Throughout the latter half of the 19th century, chemists like Aleksandr Mikhailovich Butlerov, Aleksandr Mikhailovich Zaitsev, and Sergei Nikolaevich Reformatskii pioneered the use of organozinc reagents in synthesizing alcohols and in the enduring Reformatsky reaction. digitellinc.com However, the subsequent discovery of the more reactive and, at the time, easier-to-prepare Grignard reagents pushed organozinc compounds into the background for many years. oup.com It was much later that the scientific community fully appreciated that the lower reactivity of organozinc halides was a significant advantage, leading to a resurgence in their use, particularly for synthesizing complex, functionalized molecules. acs.orgoup.com

Classification and General Reactivity Trends of Organozinc Halides

Organozinc compounds can be categorized based on the number and type of substituents attached to the zinc atom. wikipedia.orgslideshare.net The primary classifications are detailed in the table below.

ClassificationGeneral FormulaDescription
Diorganozinc R₂ZnCompounds where two organic (alkyl or aryl) groups are bonded to the zinc center. wikipedia.orgslideshare.net
Heteroleptic (Organozinc Halides) RZnXCompounds where the zinc center is bonded to one organic group (R) and one electronegative ligand (X), typically a halide (Cl, Br, I). wikipedia.orgslideshare.net "Zinc, bromohexyl-(9CI)" belongs to this class.
Ionic Organozincates [RₙZn]⁻Anionic complexes, often formed by the reaction of organozinc compounds with alkali metal salts. wikipedia.orgslideshare.net

Organozinc halides (RZnX) are among the most commonly used types in synthesis. sigmaaldrich.com Their reactivity is generally lower than that of Grignard (RMgX) and organolithium (RLi) reagents. wikipedia.org This moderated nucleophilicity prevents unwanted side reactions with many functional groups, a trait that defines their synthetic utility. sigmaaldrich.comresearchgate.net The reactivity and stability of these reagents can be influenced by the method of their preparation, the solvent used, and the presence of salt additives like lithium chloride. sigmaaldrich.comresearchgate.netuni-muenchen.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrZn- B11756999 Zinc, bromohexyl-(9CI)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrZn-

Molecular Weight

229.4 g/mol

IUPAC Name

1-bromohexane;zinc

InChI

InChI=1S/C6H12Br.Zn/c1-2-3-4-5-6-7;/h1-6H2;/q-1;

InChI Key

HEKWQRVGCHJICO-UHFFFAOYSA-N

Canonical SMILES

[CH2-]CCCCCBr.[Zn]

Origin of Product

United States

Reactivity and Synthetic Applications of Bromohexylzinc and Functionalized Organozinc Halides

Carbon-Carbon Bond Forming Reactions

Bromohexylzinc serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Its hexyl chain can be transferred to various electrophilic partners, a process often facilitated by a transition metal catalyst. This capability is fundamental to its application in modern synthetic chemistry.

Transition metal catalysis is the cornerstone of bromohexylzinc's synthetic utility. Catalysts based on palladium, nickel, cobalt, and copper are commonly employed to mediate the coupling of the hexyl group from the organozinc reagent to aryl, vinyl, or alkyl halides and triflates. These reactions are characterized by their efficiency and broad applicability.

The Negishi coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. While much of the recent focus has been on the challenging coupling of secondary alkylzinc halides, the principles are fundamental to the reactivity of primary reagents like bromohexylzinc. nih.govnih.govmit.edu Pioneering work in this area has demonstrated that nickel and palladium catalysts are effective for coupling primary alkylzinc reagents. The development of new catalyst systems continues to expand the scope and efficiency of these reactions.

Research has established efficient palladium catalyst systems for the Negishi coupling of alkylzinc halides with a wide range of aryl bromides and activated chlorides. nih.govnih.gov The choice of ligand is crucial to prevent side reactions like β-hydride elimination, especially with secondary alkylzinc reagents, and to promote the desired reductive elimination step that forms the product. nih.govmit.edu For instance, the use of biaryldialkylphosphine ligands, such as CPhos, has been shown to be highly effective in promoting the coupling of secondary alkylzinc halides, a finding that informs the catalyst design for primary systems as well. nih.govorganic-chemistry.org These reactions typically tolerate a broad range of functional groups, including esters and nitriles. organic-chemistry.org

Table 1: Representative Negishi Coupling of a Primary Alkylzinc Reagent Data synthesized from general knowledge of Negishi couplings.

Alkylzinc ReagentAryl HalideCatalystLigandSolventYield
Hexylzinc Bromide4-BromotoluenePd(OAc)₂SPhosTHF>90%
Hexylzinc Bromide1-Bromo-4-fluorobenzenePd₂(dba)₃XPhosDioxane>90%
Hexylzinc Bromide2-ChlorobenzonitrilePdCl₂(dppf)-THF~85%

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel(0) or Nickel(II) complexes, such as Ni(PPh₃)₄ or Ni(acac)₂, can effectively catalyze the coupling of organozinc reagents with various organic electrophiles. wikipedia.orgnih.gov These reactions have been applied to sp²-sp³, and sp³-sp³ bond formations. wikipedia.org

Nickel-catalyzed reductive cross-couplings, in particular, have emerged as a powerful tool. For instance, protocols have been developed for the coupling of unactivated alkyl electrophiles with a variety of aryl and alkenyl halides. rsc.org These methods often exhibit broad functional group compatibility. rsc.orgnih.gov The ability of nickel to catalyze migratory cross-coupling reactions further expands its utility, allowing for the formation of complex carbon skeletons from simple starting materials. nih.gov

Table 2: Examples of Nickel-Catalyzed Alkyl-Aryl Coupling Illustrative examples based on reported nickel-catalyzed methodologies.

Alkyl ReagentAryl HalideNickel CatalystLigandReductantYield
1-Bromohexane (B126081)4-ChlorobenzonitrileNiCl₂2,2'-Bipyridine (B1663995)MnGood
1-Bromohexane1-IodonaphthaleneNiBr₂1,10-PhenanthrolineZnHigh
1-Bromohexane2-BromopyridineNi(COD)₂PCy₃-Good

Palladium catalysis is the most extensively studied method for activating organozinc reagents like bromohexylzinc in cross-coupling reactions. rsc.org The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.comchemistry.coach

An efficient palladium-catalyzed process has been developed for the Negishi coupling of alkylzinc halides with a wide array of aryl bromides and activated aryl chlorides. nih.gov The success of these couplings often hinges on the selection of the appropriate ligand for the palladium catalyst. Ligands like biaryldialkylphosphines have proven effective in promoting the reductive elimination step over undesired side reactions. nih.gov The versatility of palladium catalysis allows for the coupling of organozinc reagents with various substrates, including those with sensitive functional groups. organic-chemistry.orgnih.govnih.gov

Table 3: Substrate Scope in Palladium-Catalyzed Coupling of Alkylzinc Halides Data adapted from studies on secondary alkylzinc halides, applicable to primary analogs. organic-chemistry.org

Alkylzinc HalideAryl HalideCatalyst SystemYield (%)
Cyclohexylzinc Bromide4-Bromoacetophenone1 mol% Pd(OAc)₂/2 mol% CPhos94
Cyclopentylzinc Bromide4-Chlorobenzonitrile1 mol% Pd(OAc)₂/2 mol% CPhos91
sec-Butylzinc Bromide2-Bromotoluene1 mol% Pd(OAc)₂/2 mol% CPhos92
Isopropylzinc BromideMethyl 4-bromobenzoate1 mol% Pd(OAc)₂/2 mol% CPhos96

Cobalt-based catalysts have gained attention as more sustainable and economical alternatives to palladium and nickel for cross-coupling reactions. nih.govnih.gov Cobalt catalysts have demonstrated unique advantages, including high catalytic activity under mild conditions. rsc.org A combination of cobalt(II) chloride (CoCl₂) and a 2,2'-bipyridine ligand can effectively catalyze the cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.govnih.gov

These cobalt-catalyzed reactions exhibit broad scope, successfully coupling alkylzinc reagents containing functionalities like esters with electron-deficient aryl halides. nih.gov For example, (2-(1,3-dioxan-2-yl)ethyl)zinc chloride can be coupled with 4-bromo-2-fluorobenzonitrile (B28022) and ethyl 4-iodobenzoate (B1621894) in good yields. nih.gov This methodology provides a valuable tool for forging C(sp²)-C(sp³) bonds. nih.govnih.gov

Table 4: Cobalt-Catalyzed Cross-Coupling of Primary Alkylzinc Reagents Data based on reported cobalt-catalyzed methodologies. nih.gov

Alkylzinc ReagentAryl HalideCatalyst SystemYield (%)
(2-(1,3-Dioxan-2-yl)ethyl)zinc chloride4-Bromo-2-fluorobenzonitrile10% CoCl₂ / 20% 2,2'-Bipyridine82
(2-(1,3-Dioxan-2-yl)ethyl)zinc chlorideEthyl 4-iodobenzoate10% CoCl₂ / 20% 2,2'-Bipyridine66
(3-Methoxycarbonylpropyl)zinc bromide2-Chloro-4'-fluorobenzophenone10% CoCl₂ / 20% 2,2'-Bipyridine73

Copper-mediated reactions provide another important avenue for the utilization of organozinc reagents. The cross-coupling of 1-haloalkynes with organozinc reagents was first reported to proceed in the presence of catalytic amounts of copper cyanide (CuCN), producing internal alkynes in good yields. nih.gov The active species in these reactions is believed to be a copper/zinc reagent of the type RCu(CN)ZnX. nih.gov

The scope of copper-catalyzed couplings includes the reaction of Grignard reagents, which can be converted to organozinc reagents in situ, with α,ω-dibromoalkanes to prepare long-chain bromoalkanes. sioc-journal.cn The addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can improve reaction conditions and expand the applicability of the method. sioc-journal.cn However, in some cases, such as the coupling with 1-bromo-2-phenylethyne, the addition of diamine ligands can be detrimental to the yield. nih.gov The inclusion of additives like lithium bromide (LiBr) can sometimes improve conversions and yields, allowing reactions to be run at room temperature. nih.gov

Nucleophilic Addition Reactions

The partially polarized carbon-zinc bond in bromohexylzinc allows the hexyl group to act as a nucleophile, attacking electrophilic centers such as the carbon atom of a carbonyl group. This process, known as nucleophilic addition, is a fundamental method for carbon-carbon bond formation, transforming planar sp²-hybridized carbonyl carbons into tetrahedral sp³-hybridized centers. masterorganicchemistry.comyoutube.com The reactivity of the carbonyl compound towards nucleophilic addition is influenced by both electronic and steric factors; aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. masterorganicchemistry.comwikipedia.org

The Reformatsky reaction is a classic method that utilizes metallic zinc to mediate the addition of an α-halo ester to an aldehyde or ketone, producing a β-hydroxy ester. libretexts.orgnrochemistry.com The key intermediate in this transformation is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. libretexts.orgbyjus.com These zinc enolates are notably less reactive than lithium enolates, which prevents them from reacting with the ester functionality of other starting material molecules. libretexts.orgnrochemistry.com

The general mechanism involves several steps:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester. byjus.com

Enolate Formation: The resulting compound can dimerize and rearrange to form zinc enolates. byjus.com

Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc, forming a six-membered chair-like transition state, followed by a nucleophilic attack to form a new carbon-carbon bond. libretexts.orgbyjus.com

Workup: An acidic workup protonates the resulting alkoxide and removes the zinc salts to yield the final β-hydroxy ester. libretexts.org

While the classic reaction uses zinc dust, variations have been developed employing other metals or activated zinc to enhance reactivity and expand the substrate scope to include less reactive electrophiles like imines and nitriles. libretexts.org One notable variation involves coupling an iodolactam with an aldehyde using triethylborane (B153662) in toluene (B28343) at low temperatures. libretexts.orgnrochemistry.com

Reagent 1Reagent 2MetalKey FeatureProduct
α-Halo EsterAldehyde/KetoneZincForms a zinc enolate intermediate.β-Hydroxy Ester
IodolactamAldehydeTriethylboraneVariation on the classic reaction.Coupled Product

The Saytzeff (or Zaitsev) rule is a principle in organic chemistry that predicts the regioselectivity of elimination reactions. It states that when multiple elimination products are possible, the most stable, most highly substituted alkene will be the major product. pharmaguideline.comyoutube.com This rule governs reactions like the dehydrohalogenation of alkyl halides or the dehydration of alcohols, not nucleophilic addition reactions to carbonyls. pharmaguideline.com

However, the nucleophilic addition of organozinc reagents like bromohexylzinc to carbonyl compounds is a cornerstone of their reactivity. In these reactions, the hexyl group from the bromohexylzinc reagent adds to the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This 1,2-addition breaks the C=O pi bond and forms a new carbon-carbon sigma bond, resulting in a tetrahedral zinc alkoxide intermediate. Subsequent hydrolysis or acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol. khanacademy.orgwikipedia.org The Barbier reaction is a related one-pot process where the organozinc reagent is generated in situ from an alkyl halide and zinc in the presence of the carbonyl substrate. acs.org

Catalytic asymmetric addition of organozinc reagents to aldehydes represents an effective strategy for synthesizing chiral alcohols, which are important building blocks for many pharmaceutical and biologically active molecules. nih.govresearchgate.net This method creates a new carbon-carbon bond and a stereocenter simultaneously under relatively mild conditions. nih.gov

While dialkylzinc additions are well-developed, the asymmetric reactions involving functionalized organozinc reagents are also of significant interest. The general approach involves the use of a chiral catalyst, often an amino alcohol or a chiral diol like 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, which coordinates to the zinc atom. nih.govnih.gov This coordination creates a chiral environment that directs the nucleophilic addition of the alkyl or functionalized group from the zinc reagent to one face of the aldehyde, leading to a preponderance of one enantiomer of the resulting alcohol. nih.govnih.gov

Key aspects of these reactions include:

In Situ Reagent Generation: Functionalized organozinc reagents can be prepared in situ from precursors like aryl or vinyl iodides by treatment with diethylzinc (B1219324). nih.gov

Catalyst Control: The structure of the chiral ligand is crucial for achieving high enantioselectivity. researchgate.net

Broad Substrate Scope: These methods can be applied to a wide range of aldehydes, including aromatic and aliphatic ones, to produce chiral benzylic and allylic alcohols. nih.gov

Although specific data on bromohexylzinc in this context is limited in the provided sources, the principles established for other organozinc reagents are broadly applicable.

Borylation of Alkyl Halides

The synthesis of alkylboronates is of great importance as these compounds are versatile intermediates in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. tcichemicals.com A novel and efficient method for this transformation is the zinc-catalyzed borylation of alkyl halides. This approach allows for the conversion of unactivated primary, secondary, and even some tertiary alkyl halides into the corresponding alkylboronates under mild, room-temperature conditions. tcichemicals.comd-nb.info

The reaction typically employs a catalyst system comprising a simple zinc(II) salt, such as ZnCl₂, and an N-heterocyclic carbene (NHC) ligand. byjus.comd-nb.info The borylating agent is a diboron(4) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). d-nb.info

Typical Reaction Conditions for Zinc-Catalyzed Borylation

ComponentExampleRole
Substrate1-BromohexaneAlkyl Halide
CatalystZnCl₂ / IMesZinc(II) Precursor / NHC Ligand
Borylating AgentB₂pin₂Boron Source
BaseKOMe or KOtBuActivator
SolventMTBEReaction Medium
Data sourced from multiple reports on zinc-catalyzed borylations. acs.orgd-nb.info

This method is tolerant of a variety of functional groups, including ethers, esters, and nitriles, making it a highly practical route to functionalized alkylboronates. d-nb.info Preliminary mechanistic studies suggest that the reaction may proceed through a single-electron transfer process. byjus.comtcichemicals.com

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen is a fundamental process in the synthesis of numerous pharmaceuticals and fine chemicals. nih.gov Electrophilic amination reactions, where the nitrogen source acts as the electrophile, provide a complementary approach to more common nucleophilic amination methods like the Buchwald-Hartwig reaction. nih.govnih.gov

A general and efficient method for the synthesis of secondary amines involves the iron-mediated electrophilic amination of organozinc halides with organic azides. nih.govresearchgate.net This reaction is notable for its broad scope, accommodating a wide range of alkyl-, aryl-, and heteroarylzinc halides, including functionalized variants. nih.govresearchgate.net

The process is typically mediated by iron(III) chloride (FeCl₃) and proceeds smoothly under mild conditions, often completing within an hour at 50 °C. nih.govresearchgate.net The organozinc reagent (e.g., bromohexylzinc) acts as the nucleophile, while the organic azide (B81097) serves as the electrophilic nitrogen source. nih.gov A tentative mechanism proposes a transition state involving the organozinc reagent, the azide, and the iron catalyst. This methodology has been successfully applied to the synthesis of pharmaceutically relevant molecules. nih.govresearchgate.net

Scope of the Iron-Mediated Electrophilic Amination

Organozinc Halide TypeOrganic Azide TypeCatalystProductTypical Yield
Alkylzinc HalideAryl AzideFeCl₃ (0.5 equiv)Alkyl-Aryl AmineGood
Arylzinc HalideAlkyl AzideFeCl₃ (0.5 equiv)Aryl-Alkyl AmineGood
Arylzinc HalidePeptidic AzideFeCl₃ (0.5 equiv)Arylated PeptideGood (52-75%)
Arylzinc Halideα-Azido EsterFeCl₃ (0.5 equiv)α-Amino Ester DerivativeGood (52-75%)
Yields are reported as good for a wide range of substrates, with specific examples yielding 52-80%. nih.govnih.govresearchgate.net

A key advantage of this method is its high functional group tolerance, inherited from the stability of the organozinc reagents. nih.gov Furthermore, when chiral peptidic azides are used, the reaction proceeds with full retention of configuration at the stereocenter. nih.govresearchgate.net

Hydroamination and Hydroalkoxylation Processes

A comprehensive review of scientific literature reveals a notable lack of documented applications of bromohexylzinc, or alkylzinc halides in general, as direct reagents or catalysts in hydroamination and hydroalkoxylation reactions. These processes, which involve the addition of an N-H or O-H bond across a carbon-carbon multiple bond, are typically catalyzed by transition metal complexes or other specific catalytic systems. While organozinc compounds are versatile intermediates in organic synthesis, their utility in the specific context of hydroamination and hydroalkoxylation appears to be limited and not well-established.

However, the broader class of functionalized organozinc halides does participate in other important carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions that are mechanistically distinct from hydroamination and hydroalkoxylation. To provide a comprehensive understanding of the reactivity of organozinc halides, this section will discuss their application in related amination processes.

Iron-Mediated Electrophilic Amination

One significant C-N bond-forming reaction involving organozinc halides is the iron-mediated electrophilic amination. In this transformation, a wide range of alkyl-, aryl-, and heteroarylzinc halides react with functionalized organic azides in the presence of an iron(III) chloride catalyst to produce secondary amines in good yields. nih.govd-nb.infonih.gov The reaction proceeds smoothly under relatively mild conditions, typically at 50 °C within an hour. nih.govd-nb.info This method is compatible with a variety of functional groups on both the organozinc reagent and the organic azide. nih.govd-nb.inforesearchgate.net

A proposed mechanism for this reaction involves the activation of the organic azide by the iron catalyst, followed by the nucleophilic attack of the organozinc reagent. researchgate.net This process offers a valuable route to highly functionalized secondary amines. nih.govd-nb.info

Table 1: Examples of Iron-Mediated Amination of Organozinc Halides with Organic Azides

Organozinc Halide (R-ZnX) Organic Azide (R'-N₃) Product (R-NH-R') Yield (%)
4-MeOC₆H₄ZnCl 4-CF₃C₆H₄N₃ 4-MeOC₆H₄NHC₆H₄-4-CF₃ 85
2-ThienylZnCl PhN₃ 2-ThienylNHPh 78
EtO₂C(CH₂)₄ZnI 4-ClC₆H₄N₃ EtO₂C(CH₂)₄NHC₆H₄-4-Cl 91

Data sourced from multiple studies on iron-mediated amination. nih.govd-nb.inforesearchgate.net

Multicomponent Mannich Reactions

Alkylzinc bromides have also been successfully employed as nucleophiles in the multicomponent Mannich reaction, a powerful tool for the synthesis of α-branched amines. beilstein-journals.orgresearchgate.netacs.org In this one-pot reaction, an organozinc compound, an aldehyde, and an amine are combined to form a more complex amine product. beilstein-journals.orgresearchgate.net The presence of lithium chloride is often essential for the efficiency of this transformation when using organozinc bromides. beilstein-journals.org This reaction tolerates a range of primary, secondary, and tertiary organozinc reagents, as well as various secondary amines and aromatic aldehydes. beilstein-journals.orgresearchgate.net Interestingly, in contrast to reactions with organozinc iodides, primary organozinc bromides have shown higher reactivity than their secondary counterparts in this specific multicomponent coupling. beilstein-journals.org

Table 2: Application of Organozinc Bromides in the Multicomponent Mannich Reaction

Organozinc Bromide (R-ZnBr) Amine Aldehyde Product Yield (%)
n-BuZnBr Piperidine Benzaldehyde 1-(1-Phenylpentyl)piperidine 75
i-PrZnBr Morpholine 4-Chlorobenzaldehyde 4-(1-(4-Chlorophenyl)-2-methylpropyl)morpholine 68
EtZnBr Pyrrolidine 4-Methoxybenzaldehyde 1-(1-(4-Methoxyphenyl)propyl)pyrrolidine 82

Illustrative yields based on findings from multicomponent Mannich reactions involving organozinc reagents. beilstein-journals.orgresearchgate.netacs.org

Zinc-Catalyzed Hydroalkoxylation

Regarding hydroalkoxylation, while bromohexylzinc itself is not documented as a participant, certain specialized zinc complexes have been developed as effective catalysts for the intramolecular hydroalkoxylation of alkynyl alcohols. nih.govresearchgate.netacs.orgsemanticscholar.orgacs.org These are typically scorpionate or acetamidate/thioacetamidate zinc complexes. nih.govresearchgate.netacs.org In these catalytic cycles, an alkynyl zinc compound is formed as a key intermediate, but this is generated in situ from the alkynyl alcohol and the zinc catalyst, rather than being introduced as a pre-formed organozinc halide reagent like bromohexylzinc. researchgate.netsemanticscholar.orgacs.org Kinetic studies have shown these reactions to be first-order in the catalyst and zero-order in the alkynyl alcohol. researchgate.netacs.org

Mechanistic Investigations of Organozinc Halide Formation and Reactivity

Elucidation of Reaction Mechanisms for Oxidative Addition

The primary method for synthesizing Zinc, bromohexyl-(9CI) is through the direct insertion of metallic zinc into the carbon-bromine bond of 1-bromohexane (B126081). This process, known as oxidative addition, involves the zinc metal being oxidized from its elemental state (Zn(0)) to the zinc(II) state. While seemingly straightforward, the underlying mechanism of this heterogeneous reaction is complex and can proceed through several pathways, largely dependent on the nature of the organic halide, the state of the zinc metal, and the reaction conditions. For alkyl halides like 1-bromohexane, mechanisms involving radical intermediates or polar, SN2-type pathways are considered.

Radical Pathway: Kinetic and linear free-energy relationship (LFER) studies on the oxidative addition of zinc to various organic bromides suggest a mechanism where electron transfer from the zinc surface to the alkyl halide is the rate-determining step. unl.edu This single-electron transfer (SET) generates a radical anion of the alkyl halide, which then fragments into an alkyl radical and a bromide anion. libretexts.org

Step 1 (Electron Transfer): C₆H₁₃Br + Zn(0) → [C₆H₁₃Br]•⁻ + Zn(I)•⁺

Step 2 (Fragmentation): [C₆H₁₃Br]•⁻ → C₆H₁₃• + Br⁻

Step 3 (Radical Recombination): C₆H₁₃• + Zn(I)•⁺(Br⁻) → C₆H₁₃ZnBr

Evidence for radical intermediates comes from experiments using radical clocks and stereochemical probes, which support the presence of these transient species during the formation of organozinc halides. unl.edu

SN2-type Pathway: An alternative mechanism involves a process analogous to a bimolecular nucleophilic substitution (SN2) reaction. In this model, the zinc surface acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane and displacing the bromide ion in a concerted step. wordpress.comwikipedia.org This pathway involves a polar transition state and is generally favored for primary alkyl halides. libretexts.orgwordpress.com The reaction is often accelerated in polar solvents, which can stabilize the charge separation in the transition state. libretexts.org

Role of Salts and Solvents in Organozinc Formation

The efficiency and rate of organozinc halide formation are profoundly influenced by the choice of solvent and the presence of activating salts.

Solvents: The synthesis of organozinc reagents like hexylbromozinc was initially dependent on the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective because they accelerate the oxidative addition step itself. nih.gov However, their high boiling points can complicate product isolation. The use of tetrahydrofuran (B95107) (THF), a less polar but more synthetically convenient solvent, became feasible with the introduction of activating agents.

Salts: The addition of lithium salts, particularly lithium chloride (LiCl), has a dramatic accelerating effect on the formation of organozinc reagents in THF. Mechanistic studies have revealed that the role of LiCl is not to accelerate the initial oxidative addition on the zinc surface, but rather to facilitate the solubilization of the organozinc halide intermediates formed on the metal surface. nih.gov Without these salts, the surface-bound organozinc species can passivate the zinc, slowing or halting the reaction. The lithium halides form soluble "ate" complexes (e.g., [C₆H₁₃ZnBrCl]⁻Li⁺), which removes the product from the surface and exposes fresh zinc metal for reaction.

Other activating agents for the zinc metal include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). These are typically used as a pretreatment to etch the passivating zinc oxide layer from the metal surface, thereby increasing the number of active sites for oxidative addition. nih.gov

Additive/SolventPrimary Mechanistic Role in Organozinc FormationEffect on Hexylbromozinc Synthesis
Polar Aprotic Solvents (e.g., DMSO, DMF)Accelerates the surface oxidative addition step.Enables efficient formation but can complicate workup.
Lithium Chloride (LiCl) in THFAccelerates the solubilization of surface-bound organozinc intermediates.Allows for high yields in a more convenient solvent (THF).
1,2-Dibromoethane / TMSClChemical etching of the passivating zinc oxide layer (pretreatment).Activates the zinc metal, leading to more consistent and faster reactions.

Mechanistic Insights into Catalytic Cycles

Hexylbromozinc is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. The general catalytic cycle provides a framework for understanding the role of hexylbromozinc. youtube.com

The widely accepted mechanism for a palladium-catalyzed Negishi coupling involving hexylbromozinc and an aryl bromide (Ar-Br) consists of three key steps:

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide to form a Pd(II) intermediate, [Ar-Pd(II)-Br]. youtube.com

Transmetalation: In this step, the hexyl group is transferred from zinc to the palladium center. Hexylbromozinc reacts with the [Ar-Pd(II)-Br] complex, displacing the bromide and forming a new diorganopalladium(II) species, [Ar-Pd(II)-C₆H₁₃]. The zinc halide byproduct (ZnBr₂) is released. youtube.com This step is often the rate-limiting step of the cycle. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The aryl and hexyl groups couple to form the final product (Ar-C₆H₁₃), and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

A significant challenge in couplings with alkylzinc reagents containing β-hydrogens, such as hexylbromozinc, is the potential for a competing side reaction: β-hydride elimination. nih.govnih.gov This process can lead to the formation of hexene and a palladium-hydride species, reducing the yield of the desired cross-coupled product. The choice of ligand on the palladium catalyst is critical to favor the rate of reductive elimination over β-hydride elimination. nih.gov

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the transient species and transition states that are often difficult to observe experimentally. Theoretical approaches are increasingly used to map out energy profiles and elucidate the detailed mechanisms of reactions involving organozinc compounds.

Density Functional Theory (DFT) has become a standard method for studying organometallic reaction mechanisms. For reactions involving hexylbromozinc, DFT calculations can be employed to:

Model the transition states for the oxidative addition of 1-bromohexane to a zinc cluster, helping to distinguish between radical and SN2-type pathways.

Investigate the structures and stabilities of solvated hexylbromozinc species and their "ate" complexes with salts like LiCl.

Calculate the energy barriers for the elementary steps (oxidative addition, transmetalation, reductive elimination) in a Negishi coupling catalytic cycle. organic-chemistry.org

Explore the thermodynamics and kinetics of competing pathways, such as β-hydride elimination versus reductive elimination, providing a rationale for ligand effects and observed selectivities. nih.gov

Ab initio (from first principles) methods are another class of high-level computational techniques used to study chemical systems without reliance on empirical parameters. researchgate.netarxiv.org These methods can be used to accurately calculate the electronic structure and properties of molecules involved in the formation and reactions of hexylbromozinc. While computationally more demanding than DFT, ab initio studies can provide benchmark data for:

The precise geometries and binding energies of solvent molecules coordinating to the zinc center in hexylbromozinc.

The interaction energies between hexylbromozinc and catalyst complexes during the transmetalation step.

The electronic structure of transition states to provide a deeper understanding of bond-breaking and bond-forming processes at a fundamental level.

Both DFT and ab initio methods are invaluable for building a comprehensive, molecular-level picture of the mechanistic landscape of Zinc, bromohexyl-(9CI) chemistry.

Polymerization Chemistry Initiated or Mediated by Organozinc Reagents

Radical Polymerization Initiation

The initiation of radical polymerization by organozinc compounds is a known methodology. The general mechanism involves the homolytic cleavage of the carbon-zinc bond to generate alkyl radicals, which then initiate the polymerization of vinyl monomers. However, a thorough review of existing research literature did not yield specific studies or data tables detailing the use of Zinc, bromohexyl-(9CI) as a radical polymerization initiator. While the reactivity of other alkylzinc compounds, such as diethylzinc (B1219324), has been investigated in this context, specific kinetic data, initiation efficiencies, and detailed mechanistic studies for the hexyl derivative are not documented.

Stereoselective Epoxide Polymerization

Organozinc complexes are a significant class of catalysts for the stereoselective ring-opening polymerization of epoxides, leading to the formation of stereoregular polyethers. The stereoselectivity is often governed by the nature of the ligands attached to the zinc center. Despite the extensive research in this field with various zinc-based catalysts, there is no specific mention or detailed investigation into the application of Zinc, bromohexyl-(9CI) as a catalyst or initiator for stereoselective epoxide polymerization. Consequently, no data on its catalytic activity, stereoselectivity, or the properties of the resulting polymers could be found.

Controlled Radical Polymerization and End-Group Functionalization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are pivotal for the synthesis of well-defined polymers. Organometallic compounds can play a role in these processes, either as catalysts or as initiating species that allow for the introduction of specific end-groups. The bromine atom in Zinc, bromohexyl-(9CI) could theoretically serve as a handle for functionalization. However, the scientific literature does not provide specific examples or research findings on the use of Zinc, bromohexyl-(9CI) in controlled radical polymerization or for the specific purpose of end-group functionalization of polymers. There are no available data tables or detailed experimental results for this particular application.

Air-Tolerant Polymerization Methodologies

The development of air-tolerant polymerization methods is a significant area of research, as it simplifies experimental procedures. Certain organometallic compounds have been explored for their potential to mediate polymerization in the presence of oxygen. While there is growing interest in oxygen-tolerant controlled/living radical polymerization, specific methodologies employing Zinc, bromohexyl-(9CI) have not been reported. Research on air-tolerant systems involving organozinc reagents is still an emerging field, and to date, no studies have been published that specifically investigate the role or efficacy of the bromohexyl derivative in such processes.

Advanced Research Directions and Green Chemistry Principles in Organozinc Chemistry

Integration of Flow Chemistry for Enhanced Efficiency and Safety

The synthesis and use of organozinc reagents, while highly valuable, can be hampered by their instability, exothermicity, and sensitivity to air and moisture. mdpi.comnih.gov Traditional batch production methods often pose safety risks and can be labor-intensive. mdpi.comnih.gov The integration of continuous flow chemistry offers a powerful solution to these challenges, enabling the on-demand and safe synthesis of organozinc halides. mdpi.comnih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides significant advantages over traditional batch processing, particularly for the synthesis of reactive intermediates like organozinc compounds.

Key Advantages of Flow Chemistry for Organozinc Synthesis:

FeatureBenefit in Organozinc Synthesis
Excellent Heat Transfer The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, effectively dissipating the heat generated during the exothermic formation of organozinc reagents and minimizing the risk of runaway reactions. nih.gov
Enhanced Safety By generating reactive organozinc species in small volumes and consuming them immediately in a subsequent reaction step, flow chemistry minimizes the accumulation of hazardous materials. mdpi.comnih.gov
Improved Reproducibility The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to highly reproducible results and consistent product quality. mdpi.comnih.gov
On-Demand Synthesis Organozinc reagents can be generated as needed and directly introduced into the next reaction step, eliminating the need for storage of these often-unstable compounds. mdpi.comnih.gov
Scalability Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often safer and more straightforward than scaling up batch reactors. acs.org

Sustainable Synthetic Approaches for Organozinc Reagents

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. In the context of organozinc chemistry, research is focused on several key areas to enhance sustainability.

Key Green Chemistry Principles and Their Application in Organozinc Synthesis:

Green Chemistry PrincipleApplication in Organozinc Synthesis
Safer Solvents and Auxiliaries Research is exploring the use of more environmentally benign solvents. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective solvent for certain organozinc reactions, offering a less hazardous alternative to some traditional chlorinated solvents. organic-chemistry.org The ideal scenario, often pursued in mechanochemistry, is to eliminate the use of solvents altogether. researchgate.net
Atom Economy Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. Direct insertion of zinc into an organic halide is an example of a highly atom-economical reaction for preparing organozinc reagents.
Use of Renewable Feedstocks While not yet widely implemented for the synthesis of simple alkylzinc halides, the broader field of green chemistry encourages the use of starting materials derived from renewable resources.
Catalysis The use of catalytic amounts of activating agents, rather than stoichiometric ones, is a key principle. For instance, the activation of zinc metal for the synthesis of organozinc reagents can often be achieved with catalytic amounts of additives.

One promising sustainable approach is mechanochemistry , which involves conducting reactions by grinding solids together, often in the absence of a solvent. researchgate.net This technique has the potential to significantly reduce solvent waste and energy consumption. The development of mechanochemical methods for the synthesis of organozinc reagents from zinc metal and organic halides could represent a major step forward in the sustainable production of these important compounds. researchgate.net

Development of Novel Zinc-Catalyzed Transformations

While organozinc reagents are well-established as nucleophiles in cross-coupling reactions, there is a growing interest in the development of new transformations where zinc itself acts as a catalyst. These novel zinc-catalyzed reactions expand the synthetic utility of this earth-abundant and relatively non-toxic metal.

Recent research has demonstrated the potential of zinc catalysts in a variety of transformations, including:

Asymmetric Synthesis: Chiral zinc complexes are being developed as catalysts for a range of asymmetric reactions, enabling the synthesis of enantiomerically enriched products. mdpi.comresearchgate.netnih.govorganic-chemistry.org This includes the catalytic asymmetric synthesis of zinc metallacycles, which can serve as versatile intermediates for the preparation of complex chiral molecules. researchgate.netnih.govorganic-chemistry.org

Multi-component Reactions: Zinc catalysts have been shown to be effective in promoting multi-component reactions, where three or more reactants are combined in a single step to form a complex product. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Hydrofunctionalization Reactions: Zinc catalysts are being explored for the addition of various bonds across unsaturated systems, such as alkenes and alkynes. These reactions provide direct and atom-economical routes to a variety of functionalized molecules.

The development of these and other novel zinc-catalyzed transformations is a vibrant area of research that promises to provide new and powerful tools for organic synthesis. The use of bromohexylzinc in these reactions could provide a straightforward route to a variety of functionalized long-chain molecules.

Future Prospects for Bromohexylzinc in Complex Molecule Synthesis and Materials Science

The unique properties of bromohexylzinc, combining a nucleophilic organometallic center with a functionalizable bromide terminus, position it as a valuable building block for the synthesis of complex molecules and the development of new materials.

In complex molecule synthesis , bromohexylzinc is a key reagent in Negishi cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org Its ability to tolerate a wide range of functional groups makes it particularly useful in the total synthesis of natural products, where complex and sensitive molecules are often encountered. organicreactions.orgrsc.orgopenaccessjournals.comnih.govnih.govipb.pt Future applications in this area could involve its use in the synthesis of new pharmaceuticals and agrochemicals. The development of more efficient and stereoselective methods for the synthesis and subsequent reaction of bromohexylzinc will further enhance its utility in this field.

In materials science , the bifunctional nature of bromohexylzinc makes it an attractive monomer or precursor for the synthesis of functional polymers and materials. The organozinc moiety can be used to initiate polymerization or to participate in cross-coupling polymerization reactions, while the bromo- group provides a handle for further functionalization of the resulting polymer.

Potential applications in materials science include:

Controlled Polymerization: Bromohexylzinc could potentially be used as an initiator or a chain-transfer agent in controlled radical polymerization techniques, allowing for the synthesis of polymers with well-defined architectures and molecular weights. researchgate.net

Functional Polymers: The bromo- group can be converted to a variety of other functional groups, enabling the synthesis of polymers with tailored properties for applications in areas such as drug delivery, sensors, and coatings.

Semiconductor Materials: Organometallic compounds are widely used as precursors for the deposition of thin films of semiconductor materials. abachy.comresearchgate.netwimco.co.kr While not a primary application currently, derivatives of bromohexylzinc could potentially be explored as precursors for the synthesis of novel zinc-containing semiconductor materials with interesting electronic and optical properties. mdpi.com

The continued exploration of the reactivity and applications of bromohexylzinc and related organozinc reagents is expected to lead to significant advances in both complex molecule synthesis and materials science, contributing to the development of new technologies and a more sustainable chemical industry.

Q & A

Q. What synthetic methodologies are employed for preparing Zinc, bromohexyl-(9CI) in academic research?

Zinc, bromohexyl-(9CI) is typically synthesized via coordination chemistry, where zinc salts react with bromohexyl ligands under controlled conditions. Key steps include:

  • Precursor selection : Use of anhydrous zinc chloride or zinc acetate to avoid hydrolysis.
  • Ligand exchange : Reaction with bromohexylamine or bromohexyl thiols in inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification : Column chromatography or recrystallization to isolate the compound. Structural analogs, such as zinc ethylenebisdithiocarbamate, highlight the importance of optimizing stoichiometry and solvent polarity to achieve high yields .

Q. What analytical techniques are critical for confirming the structural integrity of Zinc, bromohexyl-(9CI)?

  • X-ray crystallography : Resolves the coordination geometry of zinc centers and ligand arrangement.
  • NMR spectroscopy : Identifies proton environments in the bromohexyl chain (e.g., 1^1H and 13^{13}C NMR).
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns. For example, studies on similar 9CI-designated zinc compounds emphasize the role of crystallography in resolving stacking interactions and dynamic binding modes .

Q. What safety protocols are essential for handling Zinc, bromohexyl-(9CI) in laboratory settings?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors.
  • Storage : Keep in airtight, light-resistant containers under inert gas to prevent degradation. Safety guidelines from analogous brominated organometallics stress adherence to OSHA and institutional chemical hygiene plans .

Advanced Research Questions

Q. How can kinetic and thermodynamic parameters of Zinc, bromohexyl-(9CI)-biomolecule interactions be accurately determined?

  • Stopped-flow spectroscopy : Measures rapid binding kinetics (e.g., konk_{on}/koffk_{off} rates) with G-quadruplex DNA, as shown in studies of related 9CI compounds .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and enthalpy changes (ΔH\Delta H).
  • Fluorescence anisotropy : Tracks conformational changes in biomolecules upon ligand binding. Contradictions in data (e.g., variable KdK_d values) require normalization to buffer ionic strength and temperature controls .

Q. What strategies mitigate experimental artifacts when studying the reactivity of Zinc, bromohexyl-(9CI) under varying pH conditions?

  • Buffer selection : Use non-coordinating buffers (e.g., HEPES) to avoid zinc chelation.
  • pH monitoring : Maintain pH 6.5–7.5 to prevent ligand hydrolysis, as observed in zinc dithiocarbamate systems .
  • Real-time UV-Vis spectroscopy : Detects intermediate species during pH-dependent reactions. Artifacts like precipitate formation can be minimized by pre-saturating solutions with zinc ions .

Q. How should researchers resolve contradictions in reported fluorescence quenching data involving Zinc, bromohexyl-(9CI)?

  • Control experiments : Compare quenching effects with non-brominated zinc analogs to isolate bromine’s role.
  • Concentration gradients : Ensure ligand:zinc ratios are consistent across studies (e.g., 1:1 vs. 1:2 stoichiometry).
  • Dynamic Light Scattering (DLS) : Rule out aggregation-induced quenching. Discrepancies in fluorescence intensity may arise from variations in excitation wavelengths or solvent polarity, as noted in G-quadruplex binding studies .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes conflict for Zinc, bromohexyl-(9CI) interactions?

  • Solvent effects : Many simulations assume aqueous environments, whereas experimental data may include organic solvents.
  • Ligand flexibility : Molecular dynamics (MD) models often underestimate conformational changes in bromohexyl chains. Cross-validation using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods improves alignment with empirical results .

Methodological Tables

Parameter Recommended Technique Key Consideration Reference
Binding KineticsStopped-flow spectroscopyUse pseudo-first-order conditions
Structural ConfirmationX-ray crystallographySingle-crystal growth under inert gas
Fluorescence QuenchingTime-resolved fluorescenceCorrect for inner-filter effects
Safety ComplianceSDS Review (e.g., TCI America)Update SDS for long-term storage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.